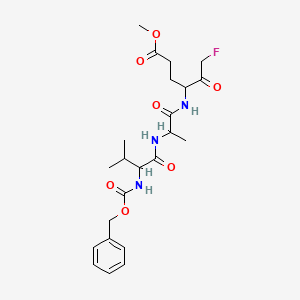

Cbz-DL-Val-DL-Ala-DL-Glu(OMe)-CH2F

Description

Properties

Molecular Formula |

C23H32FN3O7 |

|---|---|

Molecular Weight |

481.5 g/mol |

IUPAC Name |

methyl 6-fluoro-4-[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoylamino]-5-oxohexanoate |

InChI |

InChI=1S/C23H32FN3O7/c1-14(2)20(27-23(32)34-13-16-8-6-5-7-9-16)22(31)25-15(3)21(30)26-17(18(28)12-24)10-11-19(29)33-4/h5-9,14-15,17,20H,10-13H2,1-4H3,(H,25,31)(H,26,30)(H,27,32) |

InChI Key |

VBAAQBLMAIONMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cbz Dl Val Dl Ala Dl Glu Ome Ch2f and Analogs

Detailed Chemical Synthesis Routes to Cbz-DL-Val-DL-Ala-DL-Glu(OMe)-CH2F

The synthesis of this compound can be approached through two primary strategies: solution-phase synthesis and solid-phase peptide synthesis (SPPS). Each methodology offers distinct advantages and challenges.

Solution-Phase Synthetic Strategies and Optimization

Solution-phase synthesis provides a high degree of flexibility and is often used for the large-scale production of peptides. The synthesis of this compound in solution would typically involve the stepwise coupling of appropriately protected amino acid derivatives.

A plausible solution-phase route would commence with the synthesis of the C-terminal glutamic acid fluoromethyl ketone derivative. This can be achieved by first protecting the amino group of DL-glutamic acid methyl ester, followed by the conversion of the alpha-carboxylic acid to a fluoromethyl ketone. The subsequent steps would involve the sequential coupling of N-protected DL-alanine and then N-Cbz-protected DL-valine.

Key Coupling Reagents and Optimization:

| Coupling Reagent | Additive | Solvent | Key Characteristics |

| DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | DMF, DCM | Reduces racemization and suppresses side reactions. mdpi.com |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOAt (1-Hydroxy-7-azabenzotriazole) | DMF, DCM | Water-soluble carbodiimide (B86325), often used for cleaner reaction profiles. mdpi.com |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | DMF | Highly efficient coupling reagent, particularly for sterically hindered amino acids. nih.gov |

Optimization of the coupling steps is crucial to maximize yield and minimize side products. This includes careful control of reaction temperature, stoichiometry of reagents, and reaction time. The use of additives like HOBt or HOAt is standard practice to mitigate racemization. mdpi.comresearchgate.net

Solid-Phase Peptide Synthesis (SPPS) Approaches for Peptidyl Fluoromethyl Ketones

Solid-phase peptide synthesis (SPPS) offers the advantage of simplified purification, as excess reagents and byproducts are washed away from the resin-bound peptide. researchgate.net The synthesis of this compound via SPPS would involve the initial attachment of a protected glutamic acid fluoromethyl ketone derivative to a solid support.

An improved method for incorporating fluoromethyl ketones into SPPS involves the prior coupling of an aspartate fluoromethyl ketone to a linker, which is then mounted onto a resin. nih.gov A similar strategy could be adapted for glutamic acid. The peptide chain is then elongated by sequential deprotection and coupling of the subsequent amino acids (DL-alanine and Cbz-DL-valine) using standard Fmoc or Boc chemistry. nih.govresearchgate.net

Typical SPPS Cycle for Peptidyl Fluoromethyl Ketones:

| Step | Reagent/Solvent | Purpose |

| 1. Swelling | DMF | Prepares the resin for synthesis. |

| 2. Deprotection | 20% Piperidine (B6355638) in DMF (for Fmoc) | Removes the N-terminal protecting group. nih.gov |

| 3. Washing | DMF, DCM | Removes excess deprotection reagent and byproducts. |

| 4. Coupling | Protected Amino Acid, Coupling Reagent (e.g., HATU), Base (e.g., DIPEA) in DMF | Forms the peptide bond. nih.gov |

| 5. Washing | DMF, DCM | Removes excess amino acid and coupling reagents. |

| 6. Repeat | Steps 2-5 are repeated for each amino acid in the sequence. | Elongates the peptide chain. |

| 7. Cleavage | Cleavage Cocktail (e.g., TFA/H2O/TIPS) | Releases the final peptide from the resin. nih.gov |

Formation of the C-Terminal Fluoromethyl Ketone Moiety

The formation of the C-terminal fluoromethyl ketone is a critical step in the synthesis. A common method involves the conversion of an N-protected amino acid to a diazomethyl ketone, which is then treated with a source of fluoride (B91410). nih.govresearchgate.net

A widely reported methodology starts with the conversion of a halomethyl ketone (typically bromo or chloro) to the corresponding fluoro analog. nih.gov The halomethyl ketone is prepared by reacting a mixed anhydride (B1165640) or otherwise activated acid with diazomethane (B1218177) to form a diazoketone, which is then treated with anhydrous HCl or HBr. nih.gov

An alternative approach that avoids the use of diazomethane involves the reaction of an N-protected amino acid with a fluorinated building block, such as monobenzyl fluoromalonate magnesium enolate. mdpi.com

Stereochemical Control and Analysis in the Synthesis of this compound

As the target compound is a mixture of diastereomers (DL-Val, DL-Ala, DL-Glu), the primary concern is not the generation of a single stereoisomer but understanding and controlling the formation of the various diastereomers. However, in the synthesis of stereochemically pure analogs, controlling racemization and achieving diastereoselectivity are paramount.

Addressing Racemization Issues in Amino Acid Coupling

Racemization is a significant challenge in peptide synthesis, particularly during the activation of the carboxylic acid component for coupling. nih.gov The use of carbodiimide coupling reagents like DCC and EDC can lead to the formation of a 5(4H)-oxazolone intermediate, which is prone to racemization. nih.gov

To suppress racemization, additives are commonly employed. mdpi.com 1-Hydroxybenzotriazole (HOBt) and its analogs are widely used for this purpose. researchgate.net Copper(II) chloride has also been shown to be a highly effective additive in preventing racemization during carbodiimide-mediated couplings. nih.gov Studies have shown that in some cases, racemization can be reduced to less than 0.1%. nih.gov

Strategies to Minimize Racemization:

| Strategy | Mechanism | Reference |

| Use of Additives (HOBt, HOAt) | Suppresses the formation of the racemization-prone oxazolone (B7731731) intermediate. | mdpi.comresearchgate.net |

| Use of Copper(II) Chloride | Acts as a racemization suppressor, particularly in DCC-mediated couplings. | nih.gov |

| Urethane-type Protecting Groups (Cbz, Boc, Fmoc) | The urethane (B1682113) linkage helps to prevent the formation of the oxazolone intermediate. | nih.gov |

| Careful Selection of Coupling Reagents | Reagents like HATU are known to cause less racemization compared to some other coupling agents. | nih.gov |

Diastereoselective Synthesis of Fluoroacetyl Peptides

Achieving diastereoselectivity in the synthesis of fluoroacetyl peptides is a complex task. One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a key bond-forming reaction. For instance, a chiral auxiliary could be attached to the ester enolate in the synthesis of β-fluoroalkyl β-amino acid derivatives. acs.org

Another strategy is the diastereoselective reduction of a prochiral precursor. A γ-fluorinated β-enamino ester can be reduced with a reagent like ZnI₂/NaBH₄ to yield the corresponding β-amino acid derivative with a degree of diastereoselectivity. acs.org The stereochemical outcome can be influenced by the choice of chiral auxiliary and reaction conditions. acs.org

For the synthesis of a specific diastereomer of Cbz-Val-Ala-Glu(OMe)-CH2F, one would need to start with stereochemically pure amino acids and employ synthetic methods that preserve the stereochemical integrity at each step, including the formation of the fluoromethyl ketone moiety.

Derivatization Strategies for Structural Exploration of this compound Scaffold

Modifications of the N-Terminal Carbobenzyloxy (Cbz) Group

The N-terminal carbobenzyloxy (Cbz or Z) group is a widely used protecting group in peptide synthesis. Its modification or replacement is a key strategy for creating analogs. The primary approaches involve either complete removal and replacement with a different functional group or the use of alternative protecting groups from the outset of the synthesis.

The Cbz group is typically stable under the conditions used for Fmoc-based solid-phase peptide synthesis (SPPS), but it can be cleaved under specific conditions, most commonly catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst) or strong acidic conditions. researchgate.net This removal exposes the N-terminal amine, which can then be derivatized with a variety of reagents to install new functionalities.

Alternatively, analogs can be synthesized by replacing the Cbz-DL-Val starting material with other N-protected valine derivatives. This allows for the introduction of a wide range of functionalities at the N-terminus, each potentially altering the compound's physicochemical properties, such as stability, solubility, and membrane permeability. sigmaaldrich.com For example, acetylation is a common modification that removes the positive charge at the N-terminus, which can increase peptide stability against degradation by aminopeptidases. sigmaaldrich.com Other groups, such as biotin (B1667282) or fluorescent tags like Dansyl, can be introduced for use in biochemical assays and localization studies. sigmaaldrich.com

Table 1: Comparison of Common N-Terminal Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Cleavage Conditions | Notes |

|---|---|---|---|

| Carbobenzyloxy | Cbz, Z | H₂/Pd, HBr/AcOH, Na/NH₃ | Stable to mildly acidic and basic conditions. |

| tert-Butoxycarbonyl | Boc | Strong acids (e.g., TFA, HCl) | Labile to strong acids, stable to hydrogenolysis and bases. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild bases (e.g., 20% piperidine in DMF) | Base-labile, stable to acidic conditions and hydrogenolysis. |

Alterations to the Glu(OMe) Residue: Ester Hydrolysis and Analogs

The methyl ester on the glutamic acid side chain represents another key site for structural modification. Altering this group can impact the molecule's charge, polarity, and steric profile.

Ester Hydrolysis: The most fundamental modification is the hydrolysis of the methyl ester (OMe) to the corresponding carboxylic acid (-OH). This transformation introduces a negative charge at physiological pH, which can significantly alter the compound's solubility and interaction with biological targets. The hydrolysis of peptide esters can be achieved under either acidic or basic aqueous conditions, typically involving reflux. youtube.comyoutube.com However, these harsh conditions can also lead to the cleavage of the amide bonds within the peptide backbone, requiring careful optimization of the reaction conditions to achieve selective ester hydrolysis. youtube.comlibretexts.org Enzymatic hydrolysis offers a milder alternative, though it may be limited by enzyme specificity.

Table 2: General Conditions for Peptide Ester Hydrolysis

| Condition | Reagents | Potential Side Reactions |

|---|---|---|

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, reflux | Peptide bond cleavage, Cbz group cleavage. youtube.com |

Ester Analogs: A more diverse set of analogs can be generated by replacing the methyl ester with other ester groups or amides. This is typically accomplished during the peptide synthesis by using a glutamic acid derivative with the desired side-chain protection. For instance, using Glu(OEt), Glu(OBzl), or Glu(OtBu) during the synthesis would yield the corresponding ethyl, benzyl (B1604629), or tert-butyl ester analogs. Each of these groups confers different properties; for example, a tert-butyl ester is bulkier and is cleaved under different acidic conditions than a methyl ester, while a benzyl ester can be removed by hydrogenolysis, often concurrently with a Cbz group. Further derivatization can lead to amide or hydrazide analogs, which can alter hydrogen bonding capabilities. nih.gov

Synthetic Access to Stereoisomers (L,L,L vs. DL,DL,DL and Diastereomers)

The designation "DL,DL,DL" indicates that the starting material is a mixture of all possible stereoisomers, arising from the use of racemic (DL) amino acids (Val, Ala, and Glu) during synthesis. The stereochemistry of a peptide is a critical determinant of its three-dimensional structure and, consequently, its biological activity. nih.gov Therefore, the synthesis of stereochemically pure isomers is essential for detailed structural and functional analysis.

Accessing specific stereoisomers, such as the all-L (L,L,L) or all-D (D,D,D) forms, requires a stereocontrolled synthetic approach. nih.gov This is achieved by using enantiomerically pure amino acid building blocks in a stepwise peptide coupling process, either in solution or on a solid phase. researchgate.net For example, to synthesize Cbz-L-Val-L-Ala-L-Glu(OMe)-CH2F, one would start by coupling Cbz-L-Val to L-Ala, followed by coupling to L-Glu(OMe), and finally introducing the fluoromethyl ketone moiety.

This strategy can be extended to produce specific diastereomers by mixing the stereochemistry at different positions within the peptide chain. This allows for a fine-grained exploration of the conformational requirements at each amino acid position. The separation of pre-existing mixtures of stereoisomers can be accomplished using analytical and preparative techniques like chiral High-Performance Liquid Chromatography (HPLC), which utilizes a chiral stationary phase to resolve enantiomers and diastereomers. chiraltech.com

Table 3: Examples of Stereoisomers Synthesized from Enantiopure Amino Acids

| Valine Isomer | Alanine Isomer | Glutamic Acid Isomer | Resulting Peptide Stereochemistry |

|---|---|---|---|

| L-Val | L-Ala | L-Glu | L,L,L |

| D-Val | D-Ala | D-Glu | D,D,D |

| L-Val | D-Ala | L-Glu | L,D,L (Diastereomer) |

| L-Val | L-Ala | D-Glu | L,L,D (Diastereomer) |

Molecular Mechanisms of Enzyme Inhibition by Cbz Dl Val Dl Ala Dl Glu Ome Ch2f

Covalent Adduct Formation with Cysteine Proteases

The primary mechanism of inhibition by PFMKs against cysteine proteases involves the formation of a stable covalent bond with the catalytic cysteine residue in the enzyme's active site. This process effectively and often irreversibly inactivates the enzyme.

Nucleophilic Attack by Cysteine Thiols

The catalytic cycle of cysteine proteases relies on a highly reactive thiolate anion (S⁻) of a cysteine residue located in the active site. The electrophilic nature of the carbonyl carbon in the fluoromethyl ketone moiety of Cbz-DL-Val-DL-Ala-DL-Glu(OMe)-CH2F makes it a prime target for nucleophilic attack by this cysteine thiolate. The electron-withdrawing fluorine atom significantly enhances the electrophilicity of the ketone, rendering it highly susceptible to this attack. The peptide backbone of the inhibitor positions the fluoromethyl ketone group in close proximity to the catalytic cysteine, facilitating the reaction.

The initial nucleophilic attack results in the formation of a tetrahedral intermediate, a thiohemiketal, where the inhibitor is covalently linked to the enzyme. For monofluoromethyl ketones, this is often followed by the displacement of the fluoride (B91410) ion and the formation of a highly stable thioether linkage, leading to irreversible inhibition.

Characterization of Thiohemiketal Intermediates

The formation of the thiohemiketal intermediate is a critical step in the inhibition of cysteine proteases by PFMKs. While direct characterization of the thiohemiketal formed by this compound is not documented, studies on analogous PFMK inhibitors have provided insights into these transient structures. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been employed to study the covalent complexes formed between PFMKs and cysteine proteases.

These studies confirm the formation of a covalent bond between the inhibitor and the active site cysteine. The resulting thiohemiketal is a tetrahedral adduct that is significantly more stable than the initial enzyme-substrate complex, effectively halting the catalytic cycle.

Interaction and Hemiacetal Formation with Serine Proteases

PFMKs are also effective inhibitors of serine proteases, although the mechanism of interaction differs slightly from that with cysteine proteases due to the different nucleophile in the active site.

Serine Hydroxyl Nucleophilicity and Reactivity

In serine proteases, the key catalytic residue is a serine, which possesses a hydroxyl (-OH) group. Similar to the cysteine thiol, this serine hydroxyl can act as a nucleophile, attacking the electrophilic carbonyl carbon of the fluoromethyl ketone. The peptide portion of this compound directs the inhibitor to the active site, allowing for this specific interaction.

The nucleophilic attack by the serine hydroxyl on the fluoromethyl ketone leads to the formation of a stable hemiacetal. This covalent adduct mimics the tetrahedral intermediate of the normal catalytic reaction but is significantly more stable, thus inhibiting the enzyme.

Kinetic Analysis of Reversible Covalent Inhibition

The inhibition of serine proteases by PFMKs is often a time-dependent process that can be characterized by a two-step kinetic model. Initially, the inhibitor binds non-covalently to the enzyme's active site to form an enzyme-inhibitor complex (EI). This is followed by the formation of the covalent hemiacetal adduct (EI*).

The kinetic parameters for this type of inhibition include the initial binding affinity (Ki) and the rate of covalent modification (k_inact). Due to the reversible nature of the hemiacetal formation in some cases, these inhibitors can exhibit reversible covalent inhibition.

Note: This data is illustrative for a typical PFMK and not specific to this compound.

Transition State Mimicry in Peptidyl Fluoromethyl Ketone Action

A key aspect of the inhibitory potency of PFMKs lies in their ability to act as transition-state analogues. The catalytic hydrolysis of a peptide bond by a protease proceeds through a high-energy tetrahedral transition state. The fluoromethyl ketone moiety, upon nucleophilic attack by either a cysteine thiol or a serine hydroxyl, forms a stable tetrahedral adduct (thiohemiketal or hemiacetal, respectively).

This tetrahedral structure closely resembles the geometry of the natural transition state of the enzyme-catalyzed reaction. Because enzymes have a high affinity for the transition state of the reaction they catalyze, they bind these transition-state-mimicking inhibitors with very high affinity. This tight binding is a major contributor to the potent inhibitory activity of PFMKs.

Enzymatic Target Spectrum and Selectivity Profiling of Cbz Dl Val Dl Ala Dl Glu Ome Ch2f

Inhibition Profile Across Major Protease Classes

The fluoromethylketone (FMK) warhead present in Cbz-DL-Val-DL-Ala-DL-Glu(OMe)-CH2F allows it to act as an irreversible inhibitor of cysteine proteases through covalent modification of the active site cysteine residue. ebi.ac.uk This mechanism underlies its broad-ranging inhibitory activity.

Caspases and Apoptosis-Related Proteases

This compound, much like its analog Z-VAD-FMK, is recognized as a potent pan-caspase inhibitor. promega.com Caspases are a family of cysteine proteases that play a central role in the initiation and execution of apoptosis. bio-techne.com The inhibitor interacts with and blocks the activity of multiple caspases, thereby interfering with the apoptotic cascade. researchgate.netapexbt.com

The broad specificity across the caspase family is a hallmark of this class of inhibitors. ebi.ac.uk For instance, Z-VAD-FMK has been shown to inhibit a wide range of caspases, including initiator caspases (caspase-8, -9, -10) and executioner caspases (caspase-3, -6, -7). ebi.ac.ukaacrjournals.org This widespread inhibition prevents the proteolytic processing of downstream substrates that are critical for the morphological and biochemical changes associated with apoptosis. researchgate.net The inhibition of caspases by Z-VAD-FMK has been demonstrated to be irreversible, effectively shutting down the enzymatic activity. promega.com

Cathepsins and Lysosomal Cysteine Proteases

While primarily known as a caspase inhibitor, this compound also exhibits off-target activity against other cysteine proteases, notably cathepsins. aacrjournals.orgtandfonline.com Cathepsins are lysosomal proteases involved in various cellular processes, including protein degradation and immune responses. The inhibition of cathepsins, such as cathepsin B and L, by Z-VAD-FMK has been documented, although this typically requires higher concentrations than those needed for caspase inhibition. aacrjournals.orgplos.org This cross-reactivity is an important consideration in experimental settings, as it can lead to cellular effects independent of caspase inhibition. tandfonline.com For example, the cathepsin B inhibitor Z-FA-FMK, a related compound, did not prevent certain forms of cell death, suggesting a distinct role for different protease families. nih.gov

Viral Proteases (e.g., SARS-CoV Mpro, 3CLpro)

Emerging research has highlighted the potential of peptidyl fluoromethylketones to inhibit viral proteases. The main protease (Mpro or 3CLpro) of coronaviruses, including SARS-CoV-2, is a cysteine protease essential for viral replication. nih.gov Studies have shown that Z-VAD-FMK and its structural analogs can act as inhibitors of SARS-CoV-2 Mpro. nih.gov This suggests that this compound could also exhibit antiviral activity by targeting this key viral enzyme. The binding mode of Z-VAD-FMK to Mpro has been characterized as unconventional, which may contribute to its inhibitory potency. nih.gov Furthermore, Z-VAD-FMK has been shown to inhibit the proteases 2A and 3C of coxsackievirus B3, leading to a decrease in viral replication. nih.gov

Other Serine and Cysteine Protease Families

The reactivity of the fluoromethylketone group is primarily directed towards cysteine proteases. ebi.ac.uk However, off-target inhibition of other protease families cannot be entirely ruled out, especially at high concentrations. For example, Z-VAD-FMK has been reported to inhibit calpains, another family of cytosolic cysteine proteases, in addition to caspases and cathepsins. aacrjournals.org The broad reactivity of this class of compounds underscores the importance of careful interpretation of experimental results.

Determinants of Enzyme Selectivity for this compound

The selectivity of a peptide-based inhibitor is largely determined by the amino acid sequence that interacts with the substrate-binding subsites of the target protease.

P1-P3 Subsite Specificity of the Val-Ala-Glu(OMe) Sequence

The Val-Ala-Glu(OMe) sequence of the inhibitor corresponds to the P3, P2, and P1 positions, respectively, which fit into the S3, S2, and S1 subsites of the target protease. figshare.com

P1 - Glu(OMe): The P1 residue is a primary determinant of specificity for many proteases. Caspases have a strict requirement for an aspartate residue at the P1 position. sigmaaldrich.com The presence of a glutamic acid methyl ester in the subject compound, being structurally similar to aspartic acid, allows for recognition and binding by caspases. pnas.org The methyl esterification of the carboxyl group enhances cell permeability. promega.com

P2 - Ala: The S2 subsite of many caspases is small and hydrophobic, readily accommodating small amino acids like alanine. nih.gov This contributes to the broad reactivity of the inhibitor across the caspase family.

P3 - Val: The S3 subsite of caspases often prefers hydrophobic residues. sigmaaldrich.com The valine at the P3 position of the inhibitor fulfills this preference, further contributing to its effective binding.

The combination of these residues in the P1-P3 positions results in a sequence that is well-tolerated by the active sites of multiple caspases, leading to the observed pan-caspase inhibitory activity. The interactions between the peptide portion of the inhibitor and the enzyme's subsites are crucial for positioning the FMK warhead for its covalent reaction with the catalytic cysteine. nih.gov

Role of the Fluoromethyl Ketone Warhead in Selectivity

The defining functional group of this compound is its C-terminal fluoromethyl ketone (FMK) moiety. This electrophilic group, often termed a "warhead," is crucial for the inhibitor's mechanism of action. PFMKs are classified as mechanism-based irreversible inhibitors. nih.gov The process begins with the peptidyl portion of the inhibitor guiding it to the active site of a target protease. Once positioned, the highly electrophilic carbonyl carbon of the ketone is attacked by a nucleophilic residue in the enzyme's active site—typically the thiol group of a cysteine in cysteine proteases or the hydroxyl group of a serine in serine proteases. mdpi.com

This initial attack forms a stable, covalent hemiketal or hemithioketal adduct. nih.gov The high stability of this adduct effectively inactivates the enzyme. The presence of the fluorine atom is critical; its strong electron-withdrawing nature significantly increases the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack and thus a potent inhibitor. mdpi.com

While the FMK group is responsible for the covalent modification of the enzyme, it contributes only modestly to the inhibitor's selectivity. The primary determinants of selectivity are the amino acid residues of the peptide backbone (P1, P2, P3, etc.), which interact with the corresponding specificity pockets (S1, S2, S3, etc.) of the target protease. nih.gov However, the reactivity of the warhead itself can play a role. For instance, some proteases may be more susceptible to inhibition by FMKs than by other types of warheads (e.g., aldehydes or chloromethyl ketones) due to the specific chemical environment of their active sites. Therefore, the FMK warhead acts as the anchor for irreversible binding, while the peptide sequence directs the inhibitor to its intended target.

Comparative Analysis of this compound with Related Peptidyl Inhibitors

To contextualize the potential activity of this compound, it is instructive to compare it with well-studied peptidyl inhibitors. The selectivity of these inhibitors is largely dictated by their peptide sequence, particularly the residue at the P1 position.

The most significant feature of the compound is the glutamic acid methyl ester at the P1 position. Most known caspase inhibitors utilize an aspartic acid at P1, as caspases exhibit a strong preference for this residue. selleckchem.comkarger.com For example, Z-DEVD-FMK , a selective inhibitor of caspase-3 and -7, and Z-IETD-FMK , a selective inhibitor for caspase-8, both feature a P1 aspartate. selleckchem.com The broad-spectrum caspase inhibitor Z-VAD-FMK also contains a P1 aspartate and is known to inhibit a wide range of caspases. promega.comsigmaaldrich.com However, research has shown that some caspases can cleave substrates after a glutamate (B1630785) residue, although generally with lower efficiency than after aspartate. This suggests that this compound might exhibit some activity against certain caspases, but likely with lower potency compared to its aspartate-containing counterparts.

Another critical point of comparison is the stereochemistry. Standard peptidyl inhibitors are composed exclusively of L-amino acids to mimic natural substrates. The subject compound, this compound, contains a mixture of D- and L-isomers. This is highly unusual for a protease inhibitor. Enzymes are chiral catalysts and their active sites are exquisitely shaped to bind L-amino acid substrates. The presence of D-amino acids would likely create steric clashes within the binding pockets, potentially reducing or even abolishing inhibitory activity against its intended L-specific protease targets. While incorporating D-amino acids can enhance a peptide's resistance to proteolytic degradation, it often comes at the cost of binding affinity. nih.gov

The pan-caspase inhibitor Z-VAD-FMK is known for its broad activity but also for its off-target effects, notably the inhibition of cysteine proteases like cathepsins. nih.govnih.gov The selectivity of this compound would be influenced by how well the Val-Ala-Glu sequence fits into the binding grooves of various proteases, a fit that is significantly complicated by its mixed stereochemistry.

The following table provides a comparative overview of the inhibitory profiles of several key peptidyl inhibitors. It is important to note that direct kinetic data for this compound is not available in the literature; its potential activity is inferred.

| Inhibitor | P4-P1 Sequence | Primary Target(s) | Known Cross-Reactivity | Inhibition Constant (Ki or IC50) |

| Z-VAD-FMK | Val-Ala-Asp | Pan-Caspase promega.comsigmaaldrich.com | Cathepsins B & L nih.govnih.gov | Broad nM range for caspases selleckchem.com |

| Z-DEVD-FMK | Asp-Glu-Val-Asp | Caspase-3, -7 selleckchem.comkarger.com | Caspase-6, -8, -10 selleckchem.com | Ki: 0.2 nM (Caspase-3), 0.3 nM (Caspase-7) selleckchem.com |

| Z-IETD-FMK | Ile-Glu-Thr-Asp | Caspase-8 selleckchem.com | Granzyme B selleckchem.com | Potent nM inhibitor of Caspase-8 selleckchem.com |

| Belnacasan (VX-765) | N/A (non-peptidic prodrug) | Caspase-1 selleckchem.com | Selective for Caspase-1 | Ki: 0.8 nM (Caspase-1) selleckchem.com |

| This compound | Val-Ala-Glu | Predicted: Caspases, Granzyme B (low affinity) | Unknown | Unknown (predicted to be low) |

Structure Activity Relationship Sar Studies of Cbz Dl Val Dl Ala Dl Glu Ome Ch2f Derivatives

Influence of Amino Acid Identity and Position (P1, P2, P3) on Inhibitory Potency

The amino acid residues at the P1, P2, and P3 positions of peptidyl fluoromethyl ketones play a pivotal role in determining their substrate specificity and inhibitory potency. nih.gov For the Cbz-Val-Ala-Glu(OMe)-CH2F scaffold, the glutamic acid methyl ester at the P1 position is critical for its interaction with the target enzyme.

Systematic modifications of the amino acid residues at the P2 and P3 positions have demonstrated that bulky, lipophilic side chains at the P2 position are generally preferred for maintaining or improving activity against UCHL1. Conversely, any increase in steric bulk at the P3 position has been found to be detrimental to the inhibitor's activity. Furthermore, the introduction of polar functional groups at either the P2 or P3 position tends to reduce the inhibitory activity.

A study on related peptidyl fluoromethyl ketones has shown that for some proteases, the P2 residue can significantly influence selectivity. For instance, in a series of caspase inhibitors, Valine at the P2 position was identified as optimal for activity towards Caspase-3. mdpi.com The length of the peptide chain is also a determining factor, with tri- or tetrapeptidic sequences often achieving greater substrate specificity compared to shorter peptides. nih.gov

Table 1: Influence of Amino Acid Modifications on UCHL1 Inhibitory Potency

| Compound ID | P3 Residue | P2 Residue | P1 Residue | IC50 (µM) for UCHL1 |

|---|---|---|---|---|

| 1 (VAEFMK) | L-Val | L-Ala | L-Glu(OMe) | 24 |

| 34 | L-Val | L-Gly | L-Glu(OMe) | 7.7 |

| Analog | L-Phe | L-Ala | L-Glu(OMe) | 11 |

This table presents a selection of analogs to illustrate the impact of amino acid changes on inhibitory activity. Data sourced from a study on the optimization of fluoromethylketones as covalent inhibitors for UCHL1. mdpi.comresearchgate.net

Impact of Stereochemistry at Each Amino Acid Residue on Enzyme Binding and Activity

The stereochemistry of the amino acid residues is a critical determinant of the inhibitory potential of peptidyl fluoromethyl ketones. Research on Cbz-Val-Ala-Glu(OMe)-CH2F (VAEFMK) has shown a clear preference for L-amino acids at both the P2 (Alanine) and P3 (Valine) positions for potent inhibition of UCHL1. mdpi.com The introduction of D-amino acids at these positions was found to be unfavorable for activity.

This stereochemical preference is a common feature among peptidyl enzyme inhibitors. For example, a study on the diastereoisomers Z-L-Phe-L-Val-CH2F and Z-L-Phe-D-Val-CH2F demonstrated that the inhibitor composed of natural L-amino acids was over 100-fold more active against human Cathepsin B. nih.gov This highlights the precise stereochemical requirements of the enzyme's active site for effective binding and inhibition.

Table 2: Effect of Stereochemistry on UCHL1 Inhibition

| P3 Stereochemistry | P2 Stereochemistry | Relative Activity |

|---|---|---|

| L | L | Superior |

| L | D | Reduced |

| D | L | Reduced |

| D | D | Reduced |

This table summarizes the general findings on the preference for L-amino acids at the P2 and P3 positions for UCHL1 inhibition. mdpi.com

Role of the Cbz Protecting Group in Enzyme Recognition

The N-terminal benzyloxycarbonyl (Cbz) protecting group is a common feature in synthetic peptide inhibitors and plays a significant role in their interaction with enzymes. The Cbz group, being a benzyloxycarbonyl moiety, is introduced to protect the amine group of the N-terminal amino acid. mdpi.com

While a detailed SAR study focusing specifically on the Cbz group of Cbz-DL-Val-DL-Ala-DL-Glu(OMe)-CH2F is not extensively documented in the available literature, its presence is integral to the active inhibitor scaffold. In broader studies of peptidyl inhibitors, the N-terminal protecting group can influence factors such as solubility, cell permeability, and direct interactions within the enzyme's binding pocket. For instance, in a series of elastase inhibitors, the Cbz group at the P5 position conferred greater potency compared to other protecting groups like dansyl or methoxysuccinyl.

Effects of the Glutamic Acid Methyl Ester (OMe) on Enzyme Interaction and Substrate Specificity

The C-terminal modification, specifically the methyl ester of the glutamic acid residue (Glu(OMe)), is a crucial element for the inhibitory activity of this compound against UCHL1. This modification is not merely a protecting group but an essential feature for enzyme interaction.

In studies of the analogous LLL-stereoisomer, it was found that the Glu(OMe) is critical for correctly positioning the fluoromethylketone electrophile for a covalent reaction with the active site cysteine (Cys90) of UCHL1. mdpi.com The removal of the methyl group to form the free glutamic acid side chain resulted in a complete loss of inhibitory activity. This suggests that the methyl ester may prevent an intramolecular cyclization that could render the inhibitor inactive.

Furthermore, a comparison with a similar pan-caspase inhibitor, Z-VAD-fmk (which contains an aspartic acid methyl ester, Asp(OMe), at the P1 position), showed that the latter is inactive against UCHL1. nih.gov This highlights the high degree of specificity conferred by the glutamic acid methyl ester at the P1 position for targeting UCHL1. In many peptidyl inhibitors, the esterification of acidic side chains, such as in aspartic or glutamic acid, is also employed to enhance cell membrane permeability. nih.gov

Table 3: Compound Names Mentioned in the Article

| Abbreviation/Trivial Name | Full Chemical Name |

|---|---|

| This compound | Carboxybenzyl-DL-Valyl-DL-Alanyl-DL-Glutamic acid (γ-methyl ester)-fluoromethylketone |

| VAEFMK | Carboxybenzyl-L-Valyl-L-Alanyl-L-Glutamic acid (γ-methyl ester)-fluoromethylketone |

| Z-VAD-fmk | Carboxybenzyl-L-Valyl-L-Alanyl-L-Aspartic acid (β-methyl ester)-fluoromethylketone |

| Z-L-Phe-L-Val-CH2F | Carboxybenzyl-L-Phenylalanyl-L-Valine-fluoromethylketone |

| Z-L-Phe-D-Val-CH2F | Carboxybenzyl-L-Phenylalanyl-D-Valine-fluoromethylketone |

| Z-VAD-fmk | benzyloxycarbonylvalyl-alanyl-aspartyl fluoromethyl ketone |

Computational and Biophysical Characterization of Cbz Dl Val Dl Ala Dl Glu Ome Ch2f Interactions

Molecular Docking and Molecular Dynamics Simulations of Enzyme-Inhibitor Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of inhibitors to their enzyme targets. These methods provide a detailed view of the enzyme-inhibitor complex at an atomic level, revealing key interactions that are crucial for binding affinity and selectivity.

For peptidyl fluoromethyl ketones like Cbz-DL-Val-DL-Ala-DL-Glu(OMe)-CH2F, docking studies are typically employed to predict the most favorable binding pose within the enzyme's active site. This involves sampling a multitude of orientations and conformations of the inhibitor and scoring them based on a force field that approximates the binding energy. Subsequent MD simulations are then used to assess the stability of the predicted binding mode and to observe the dynamic behavior of the enzyme-inhibitor complex over time.

In studies of similar peptidyl fluoromethyl ketone inhibitors targeting cysteine proteases such as caspases, covalent docking methods are often utilized. nih.gov This approach accounts for the formation of a covalent bond between the electrophilic fluoromethyl ketone warhead and the catalytic cysteine residue in the enzyme's active site. The resulting docking scores provide an estimation of the binding affinity. nih.gov

For instance, in a study of the pan-caspase inhibitor Z-VAD-fmk, which is structurally related to this compound, molecular modeling has been instrumental in understanding its broad-spectrum activity. mdpi.com The valine, alanine, and aspartate residues of the inhibitor occupy the S2, S3, and S1 binding pockets of the caspase, respectively. The aspartate side chain forms critical hydrogen bonds and ionic interactions with conserved arginine and glutamine residues in the S1 pocket, which is a key determinant of binding. nih.gov

MD simulations of such complexes can further reveal the flexibility of the inhibitor and the enzyme's active site loops. These simulations can highlight the importance of specific hydrogen bonds and hydrophobic interactions in stabilizing the complex. For example, simulations can show how the peptide backbone of the inhibitor forms hydrogen bonds with the enzyme's main chain, a common feature in protease-inhibitor interactions.

Table 1: Representative Molecular Docking and MD Simulation Parameters for a Peptidyl Fluoromethyl Ketone Inhibitor with a Cysteine Protease

| Parameter | Value/Description |

| Software | AutoDock, Schrödinger Suite (Glide, Prime-MMGBSA), AMBER, GROMACS |

| Target Enzyme | Caspase-3 (as a representative cysteine protease) |

| Inhibitor | This compound (modeled based on similar inhibitors) |

| Docking Type | Covalent docking to the catalytic cysteine residue |

| Scoring Function | GlideScore, Docking Score (energy-based) |

| MD Simulation Length | 100 ns |

| Force Field | AMBER, OPLS |

| Key Interactions Predicted | Covalent bond with catalytic Cys; Hydrogen bonds between inhibitor's peptide backbone and enzyme's active site; Salt bridge between Glu(OMe) and a basic residue in the S1 pocket |

Quantum Mechanical Calculations of Fluoromethyl Ketone Reactivity and Electrophilicity

Quantum mechanical (QM) calculations are employed to investigate the electronic properties of the fluoromethyl ketone "warhead" and to understand its reactivity towards nucleophilic attack. These calculations provide insights into the electrophilicity of the carbonyl carbon, which is a critical factor for the inhibitor's potency.

The introduction of a fluorine atom adjacent to the ketone group significantly increases the electrophilicity of the carbonyl carbon due to the strong electron-withdrawing nature of fluorine. nih.gov QM methods, such as Density Functional Theory (DFT), can be used to calculate the partial atomic charges and the energy of the lowest unoccupied molecular orbital (LUMO) of the fluoromethyl ketone moiety. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.

Studies on fluorinated ketones have shown that the inhibitory potency is a balance between the intrinsic electrophilicity of the carbonyl carbon and steric effects within the enzyme's active site. nih.gov QM calculations can quantify the activation energy for the reaction between the fluoromethyl ketone and a model nucleophile, such as a thiolate, to simulate the reaction with the catalytic cysteine.

The mechanism of inhibition by monofluoromethyl ketones is believed to proceed through the formation of a hemithioketal intermediate, followed by the displacement of the fluoride (B91410) ion to form a stable thioether adduct. nih.gov QM calculations can be used to model the transition states for these reaction steps, providing a deeper understanding of the inhibition mechanism.

Table 2: Representative Quantum Mechanical Calculation Results for a Fluoromethyl Ketone Moiety

| Computational Method | Calculated Property | Value | Significance |

| DFT (B3LYP/6-31G) | Partial Charge on Carbonyl Carbon | +0.65 e | High electrophilicity, susceptible to nucleophilic attack |

| DFT (B3LYP/6-31G) | LUMO Energy | -1.2 eV | Low LUMO energy facilitates reaction with the enzyme's HOMO |

| QM/MM | Activation Energy for Thioether Formation | 15 kcal/mol | Represents the energy barrier for covalent bond formation with the catalytic cysteine |

Computational Prediction of Binding Affinities and Selectivity Profiles

Computational methods are valuable for predicting the binding affinity (often expressed as Ki or IC50 values) and the selectivity of an inhibitor for its target enzyme over other related enzymes. These predictions can guide the optimization of lead compounds in drug discovery.

Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can provide accurate predictions of binding free energies, but they are computationally expensive. More commonly, end-point methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Linear Interaction Energy (LIE) are used to estimate binding affinities from MD simulation trajectories. nih.gov

For this compound, these methods would involve calculating the binding free energy for its complex with a target protease and comparing it to the binding free energies with other off-target proteases. The selectivity profile can be predicted by the differences in these binding energies.

Table 3: Representative Predicted Binding Affinities and Selectivity for a Peptidyl Fluoromethyl Ketone Inhibitor

| Target Enzyme | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Selectivity Ratio |

| Caspase-3 | -10.5 | 1 |

| Caspase-7 | -9.8 | 5 |

| Cathepsin B | -7.2 | >1000 |

Structural Elucidation of Enzyme-Cbz-DL-Val-DL-Ala-DL-Glu(OMe)-CH2F Adducts (e.g., X-ray Crystallography, NMR Spectroscopy)

The most direct way to understand the interactions between an inhibitor and its target enzyme is through the determination of the three-dimensional structure of the enzyme-inhibitor complex. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary experimental techniques used for this purpose.

For peptidyl fluoromethyl ketones, X-ray crystallography can provide a high-resolution structure of the covalent adduct formed with the catalytic residue of the protease. Such a structure would definitively show the covalent bond between the inhibitor's ketone carbon and the sulfur atom of the catalytic cysteine. It would also reveal the detailed network of hydrogen bonds, salt bridges, and hydrophobic interactions that stabilize the complex. For example, the crystal structure of caspase-3 in complex with the inhibitor Ac-DEVD-CHO, a peptide aldehyde, has provided critical insights into the binding of peptidic inhibitors to caspases. nih.gov A similar approach with a fluoromethyl ketone inhibitor would be highly informative.

NMR spectroscopy can also be used to study enzyme-inhibitor complexes in solution. 19F NMR is particularly useful for studying fluorinated inhibitors, as the fluorine nucleus provides a sensitive probe of the local environment. Changes in the 19F chemical shift upon binding to the enzyme can confirm the formation of the covalent adduct and provide information about the conformation of the inhibitor in the active site.

While a specific crystal structure or NMR study for the this compound complex may not be publicly available, the extensive structural work on related protease-inhibitor complexes provides a solid foundation for understanding its binding mode. nih.govmdpi.combohrium.comfigshare.com

Table 4: Representative Structural Data for an Enzyme-Peptidyl Fluoromethyl Ketone Adduct

| Technique | Information Obtained | Key Findings |

| X-ray Crystallography | High-resolution 3D structure of the covalent complex | Covalent thioether bond between inhibitor and catalytic Cys confirmed. Detailed map of hydrogen bonds and hydrophobic interactions in the S1-S3 pockets. |

| NMR Spectroscopy (19F NMR) | Conformation and electronic environment of the fluoromethyl group | Significant downfield shift of the 19F signal upon covalent adduct formation, confirming binding. |

| NMR Spectroscopy (2D NOESY) | Inter-proton distances between the inhibitor and enzyme | Confirmation of the inhibitor's binding pose and orientation within the active site. |

Applications of Cbz Dl Val Dl Ala Dl Glu Ome Ch2f As a Chemical Biology Research Probe

Investigating Protease Function in Cellular and Subcellular Contexts

By selectively inhibiting specific proteases, Cbz-DL-Val-DL-Ala-DL-Glu(OMe)-CH2F can be used to elucidate the roles of these enzymes in various cellular and subcellular processes. Researchers can introduce the compound to cell cultures or isolated organelles and observe the resulting phenotypic changes. For instance, if a particular cellular pathway is disrupted upon treatment with the probe, it suggests the involvement of a protease targeted by this compound in that pathway.

This approach has been instrumental in dissecting the complex signaling cascades and proteolytic networks that govern cellular life and death. The ability to specifically block the activity of a protease or a subset of proteases allows for a more precise understanding of their function than genetic knockout approaches, which eliminate the entire protein, including any non-catalytic functions it may have.

Development of Fluorescently-Tagged Analogs for Protease Visualization

To enable the direct visualization of protease activity within cells and tissues, analogs of this compound can be synthesized with a fluorescent reporter tag. This is a common strategy in the design of advanced activity-based probes. nih.gov The fluorescent tag, such as a rhodamine or fluorescein (B123965) derivative, is typically attached to the non-reactive end of the peptide backbone.

These fluorescently-tagged probes allow researchers to use imaging techniques, such as fluorescence microscopy, to map the localization and activity of specific proteases in real-time. This provides invaluable spatial and temporal information about protease function that is not attainable through traditional biochemical assays. For example, a fluorescent analog could reveal that a particular protease is only active in a specific subcellular compartment, such as the lysosome or the nucleus, or that its activity is upregulated in response to a particular stimulus.

Tools for Mapping Protease Substrate Specificity and Active Site Requirements

The peptidic sequence of this compound (Val-Ala-Glu) provides inherent information about the substrate preferences of the proteases it targets. Proteases recognize and cleave specific amino acid sequences in their substrates. The fact that this particular peptide sequence is effective as an inhibitor suggests that the targeted proteases have a binding preference for this or similar sequences.

Perspectives and Future Research Directions for Cbz Dl Val Dl Ala Dl Glu Ome Ch2f Analogs

Exploration of Novel Protease Targets and Uncharacterized Proteolytic Pathways

The development of analogs of Cbz-DL-Val-DL-Ala-DL-Glu(OMe)-CH2F is pivotal for exploring the vast landscape of proteases and their roles in health and disease. Peptidyl fluoromethyl ketones (PFMKs) are well-established as inhibitors of serine and cysteine proteases. nih.govresearchgate.netnih.gov Their reactivity and selectivity can be finely tuned by modifying the peptide sequence, making them excellent tools for probing the activity of specific proteases. nih.govresearchgate.net

Future research will likely focus on applying libraries of PFMK analogs to identify and characterize proteases in less-understood biological processes. These "activity-based probes" can be used to elucidate the roles of specific proteases in disease progression, such as in various cancers and viral infections. nih.govresearchgate.netnih.gov For instance, the SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro) have been successfully targeted by PFMK-based inhibitors, highlighting the potential of this compound class in combating emerging infectious diseases. nih.govoup.comnih.gov By systematically altering the peptide backbone of this compound, researchers can create a diverse set of probes to uncover the functions of uncharacterized proteases in complex biological systems.

Development of Advanced Synthetic Routes for Enhanced Stereochemical Control

A significant limitation of the parent compound, this compound, is the racemic nature of its amino acid residues. Proteases are highly stereoselective, and thus, the biological activity of a peptide-based inhibitor is critically dependent on its stereochemistry. Future research must prioritize the development of advanced synthetic routes that allow for precise control over the stereochemistry of each amino acid in the peptide chain.

Current synthetic strategies for peptidyl mono-fluoromethyl ketones (FMKs) include both solution-phase and solid-phase methods. mdpi.comresearchgate.netnih.govworktribe.com These routes often involve steps such as the Dakin-West reaction, epoxide ring-opening, or the use of fluorinated building blocks. mdpi.comresearchgate.net However, achieving high diastereoselectivity in these syntheses can be challenging.

Future efforts should focus on developing novel stereoselective catalysts and chiral auxiliaries to guide the formation of the desired stereoisomers. The refinement of solid-phase peptide synthesis (SPPS) techniques for the incorporation of fluoromethyl ketones will also be crucial for the efficient and stereocontrolled synthesis of PFMK libraries. nih.govcrick.ac.uk An improved understanding of the reaction mechanisms involved in the formation of the fluoromethyl ketone moiety will aid in the design of more efficient and selective synthetic protocols.

Integration of this compound Derivatives into Chemical Biology Toolkits

Analogs of this compound are poised to become indispensable tools in the field of chemical biology. mdpi.comnih.gov By incorporating reporter tags, such as fluorescent dyes or biotin (B1667282), into the structure of these inhibitors, researchers can create activity-based probes (ABPs) for visualizing and quantifying protease activity in living cells and complex biological samples. mdpi.commdpi.com

These probes can be used to:

Identify and validate new drug targets.

Screen for novel enzyme inhibitors. acs.org

Profile the activity of entire protease families.

Study the spatial and temporal regulation of proteolytic activity.

The development of PFMK-based ABPs with improved cell permeability and target specificity will be a key area of future research. These advanced tools will provide unprecedented insights into the intricate roles of proteases in cellular signaling, protein degradation, and disease pathogenesis.

Combinatorial Chemistry and High-Throughput Screening for Novel Inhibitor Discovery

The discovery of novel and highly potent protease inhibitors can be accelerated through the integration of combinatorial chemistry and high-throughput screening (HTS). nih.govnih.govescholarship.org By systematically varying the amino acid sequence and the N-terminal capping group of the this compound scaffold, vast libraries of PFMK analogs can be generated. escholarship.org

These libraries can then be screened against a panel of proteases using automated HTS assays. nih.govacs.orgnih.gov The use of fluorescence-based or other sensitive detection methods allows for the rapid identification of "hits" with high inhibitory activity. acs.org Subsequent optimization of these initial hits can lead to the development of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The successful application of HTS to identify inhibitors for viral proteases like those from SARS-CoV demonstrates the power of this approach. nih.govnih.gov

| Screening Approach | Description | Key Advantages |

| Combinatorial Chemistry | Systematic synthesis of a large number of related compounds (a "library"). | Rapid generation of diverse chemical entities for screening. |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific biological activity. | Efficient identification of "hit" compounds from large libraries. |

Computational Design of Next-Generation Peptidyl Fluoromethyl Ketone Inhibitors

Computational methods are playing an increasingly important role in the design of next-generation protease inhibitors. nih.govmdpi.commdpi.com Structure-based drug design, which utilizes the three-dimensional structures of target proteases, can be used to rationally design PFMK analogs with enhanced binding affinity and selectivity. nih.gov

Molecular docking simulations can predict how different PFMK analogs will bind to the active site of a protease, allowing for the in silico screening of virtual libraries before their synthesis. mdpi.commdpi.com Furthermore, machine learning and artificial intelligence are being integrated into the drug design process to predict the activity and properties of novel compounds. nih.govmdpi.com These computational approaches can significantly reduce the time and cost associated with the discovery and optimization of new inhibitors. By combining computational design with experimental validation, researchers can accelerate the development of highly effective PFMK-based therapeutics.

| Computational Method | Application in Inhibitor Design |

| Structure-Based Design | Utilizes the 3D structure of the target protease to guide the design of inhibitors with improved fit and interactions. nih.gov |

| Molecular Docking | Predicts the binding mode and affinity of a ligand (inhibitor) to a receptor (protease). mdpi.commdpi.com |

| Machine Learning | Develops predictive models for inhibitor activity and properties based on existing data. nih.govmdpi.com |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Cbz-DL-Val-DL-Ala-DL-Glu(OMe)-CH2F while maintaining stereochemical integrity?

- Methodological Answer : Use stepwise solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Monitor chirality via HPLC with chiral stationary phases and validate using circular dichroism (CD) spectroscopy. Ensure the fluoromethylketone (CH2F) group is introduced in the final step to avoid side reactions .

Q. How should researchers optimize buffer conditions for studying the stability of this compound in enzymatic assays?

- Answer : Test pH ranges (6.0–8.0) and ionic strengths (50–200 mM NaCl) to mimic physiological conditions. Use mass spectrometry (MS) to track degradation products and dynamic light scattering (DLS) to assess aggregation. Pre-incubate the compound in assay buffers for 24 hours to evaluate stability .

Q. What analytical techniques are essential for characterizing the purity of this compound?

- Answer : Combine reversed-phase HPLC (≥95% purity threshold), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and nuclear magnetic resonance (NMR) spectroscopy (1H/13C) to verify structural integrity. Quantify residual solvents via gas chromatography (GC) .

Advanced Research Questions

Q. How can researchers determine the inhibitory specificity of this compound across caspase isoforms (e.g., caspase-3 vs. caspase-9)?

- Answer : Perform competitive inhibition assays using fluorogenic substrates (e.g., DEVD-AMC for caspase-3, LEHD-AMC for caspase-9). Calculate Ki values via Lineweaver-Burk plots and validate selectivity using caspase-knockout cell lines. Cross-reference with structural modeling (e.g., molecular docking) to identify key binding residues .

Q. What experimental strategies resolve contradictions in reported IC50 values for this compound across studies?

- Answer : Standardize assay conditions (pH, temperature, substrate concentration) and verify compound purity. Use isothermal titration calorimetry (ITC) to measure binding affinities independently. Compare results across multiple cell lines (e.g., Jurkat vs. HeLa) to rule out cell-specific effects .

Q. How can the metabolic stability of this compound be assessed in in vivo models?

- Answer : Administer the compound intravenously in rodent models and collect plasma samples at timed intervals. Quantify parent compound and metabolites via LC-MS/MS. Perform microsomal stability assays (e.g., liver microsomes) to identify cytochrome P450-mediated degradation pathways .

Q. What mechanistic studies elucidate the role of the CH2F group in this compound’s irreversible caspase inhibition?

- Answer : Use X-ray crystallography to resolve the inhibitor-enzyme complex, focusing on covalent bond formation between the CH2F group and caspase active-site cysteine. Validate via site-directed mutagenesis (e.g., C285A mutation in caspase-3) and kinetic assays measuring kobs (inactivation rate) .

Data Interpretation and Validation

Q. How should researchers validate the apoptosis-inhibiting efficacy of this compound in primary cell cultures?

- Answer : Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells. Confirm caspase inhibition via Western blot (cleaved PARP detection). Include positive controls (e.g., Z-VAD-FMK) and negative controls (vehicle-only) to normalize results .

Q. What statistical approaches are appropriate for analyzing dose-response data of this compound in high-throughput screens?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.